molecular formula C9H8N2O B085509 1-(1H-indazol-1-yl)ethanone CAS No. 13436-49-2

1-(1H-indazol-1-yl)ethanone

Cat. No.: B085509
CAS No.: 13436-49-2
M. Wt: 160.17 g/mol
InChI Key: ODFXXBQMLWHOAH-UHFFFAOYSA-N
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Description

1-(1H-indazol-1-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization:

    • Spectroscopic Characterization and Cytotoxic Studies

      A derivative of 1-(1H-indazol-1-yl)ethanone, specifically 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, was synthesized using a click chemistry approach. The compound was characterized using IR, NMR, and MS studies. Its thermal stability was analyzed, and the cytotoxicity was evaluated, indicating potential applications in pharmacology and materials science (Govindhan et al., 2017).

    • New Synthesis Routes

      Research has been conducted on new synthesis routes for compounds like 4-(benzyloxy)-1H-indazole, which is related to this compound. The synthesis route was investigated in detail, showing a high yield and easy handling, indicating the potential for large-scale production and further applications in various fields (Tang Yan-feng, 2012).

  • Biological Activities:

    • Antimicrobial Agents

      Novel N-phenylacetamide bearing 1,2,4-triazole derivatives were synthesized from this compound derivatives. These compounds were characterized and tested for their antimicrobial activities, showing inhibitory effects against bacteria and fungi. This research suggests potential applications of this compound derivatives in developing new antimicrobial agents (Li Bochao et al., 2017).

    • Corrosion Inhibition

      A study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), a related compound, showed it acting as a corrosion inhibitor for mild steel in a hydrochloric acid environment. This indicates that derivatives of this compound could have applications in protecting metals from corrosion (Jawad et al., 2020).

  • Pharmacological Implications:

    • Drug Discovery: Research on the synthesis and characterization of various 1H-1,2,4-triazole derivatives containing the this compound structure revealed some compounds with antifungal and plant growth regulatory activities. This suggests that this compound derivatives could be valuable in drug discovery and agricultural applications (Jian‐Bing Liu et al., 2007).
  • Industrial Application:

    • Synthesis of Key Intermediates: The compound 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a related structure, was synthesized as a key intermediate for prothioconazole, an agricultural fungicide. This indicates that derivatives of this compound could be crucial in synthesizing various industrially important compounds (H. Ji et al., 2017).

Safety and Hazards

The safety information for 1-(1H-indazol-1-yl)ethanone indicates that it has a GHS07 pictogram and a warning signal word . Precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

1-indazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFXXBQMLWHOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298312
Record name 1-(1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13436-49-2
Record name 1-(1H-Indazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13436-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-1-yl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13436-49-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To prepare 1-substituted 1H-indazoles of formula 1 wherein R1 is formyl, alkanoyl, cycloalkylalkanoyl ##STR44## R2'OCO or R5CO wherein R2', R5, X", p" and q' are as above, a 1-unsubstituted 1H-indazole 8 wherein R is as above, with the proviso that R is not hydrogen, and X, m, n and p are as before, is treated, respectively, with a formyl, alkanoyl or cycloalkylalkanoyl chloride, bromide or iodide, a compound of the formula ##STR45## R2'OCOHal or R5COHal wherein R2', R5, X", p" and q' are as above and Hal is iodo, bromo or chloro, or the corresponding acid anhydrides thereof, at an elevated temperature of about the reflux temperature of the reaction medium. For example, treatment of a 1H-indazole 8 wherein R is methyl with acetic anhydride at the reflux temperature of the reaction mixture affords a 1-acetyl-1H-indazole 14 wherein R2 is methyl, and treatment of a 1H-indazole 8 wherein R is methyl with benzoyl chloride at a reaction temperature of about 100° C. yields a 1-benzoyl-1H-indazole 14 wherein R2 is phenyl.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
R2'OCOHal
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0 (± 1) mol
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[Compound]
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R5COHal
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acid anhydrides
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1-substituted 1H-indazoles
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[Compound]
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formula 1
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[Compound]
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alkanoyl
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0 (± 1) mol
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reactant
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[Compound]
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cycloalkylalkanoyl
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[Compound]
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1-unsubstituted 1H-indazole
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[Compound]
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formyl
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[Compound]
Name
alkanoyl or cycloalkylalkanoyl chloride
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0 (± 1) mol
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reactant
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To prepare 1-substituted 1H-indazoles of formula 1 wherein R1 is formyl, alkanoyl, cycloalkylalkanoyl ##STR45## R2'OCO or R5CO wherein R2', R5, X", p" and q' are as above, a 1-unsubstituted 1H-indazole 8 wherein R is as above, with the proviso that R is not hydrogen, and X, m, n and p are as before, is treated, respectively, with a formyl, alkanoyl or cycloalkylalkanoyl chloride, bromide or iodine, a compound of the formula ##STR46## R2'OCOHal or R5COHal wherein R2', R5, X", p" and q' are as above and Hal is iodo, bromo or chloro, or the corresponding acid anhydrides thereof, at an elevated temperature of about the reflux temperature of the reaction medium. For example, treatment of a 1H-indazole 8 wherein R is methyl with acetic anhydride at the reflux temperature of the reaction mixture affords a 1-acetyl-1H-indazole 14 wherein R2 is methyl, and treatment of a 1H-indazole 8 wherein R is methyl with benzoyl chloride at a reaction temperature of about 100° C. yields a 1-benzoyl-1H-indazole 14 wherein R2 is phenyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R2'OCOHal
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0 (± 1) mol
Type
reactant
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[Compound]
Name
R5COHal
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0 (± 1) mol
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reactant
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[Compound]
Name
acid anhydrides
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
1-substituted 1H-indazoles
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0 (± 1) mol
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[Compound]
Name
formula 1
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
alkanoyl
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
cycloalkylalkanoyl
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1-unsubstituted 1H-indazole
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Nine
[Compound]
Name
formyl
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0 (± 1) mol
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reactant
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[Compound]
Name
alkanoyl or cycloalkylalkanoyl chloride
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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